molecular formula C17H19NO5 B5100964 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5100964
M. Wt: 317.34 g/mol
InChI Key: DQJACJUOFZRVTM-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a specialized chemical building block based on the bicyclo[2.2.1]hept-5-ene (norbornene) scaffold. This high-purity compound is designed for research and development purposes, particularly in medicinal chemistry and materials science. The norbornene core is a privileged structure known for its rigidity and three-dimensional geometry, which is valuable in the design of novel molecular entities . The molecule features a carboxylic acid group and a carboxamide linkage to a 2,5-dimethoxyphenyl ring, providing two versatile handles for further synthetic modification. This makes it a promising intermediate for the synthesis of more complex compounds, such as protease inhibitors, receptor antagonists, or functional monomers for polymer science . The carboxamide group, formed with an aniline derivative, is a common pharmacophore in drug discovery, and the specific substitution pattern on the phenyl ring can be tailored to modulate the compound's electronic properties, lipophilicity, and binding affinity for biological targets . As with related norbornene derivatives, this compound is intended for use in laboratory research to explore new chemical spaces and develop products with unique sensory or physical properties . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-[(2,5-dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-22-11-5-6-13(23-2)12(8-11)18-16(19)14-9-3-4-10(7-9)15(14)17(20)21/h3-6,8-10,14-15H,7H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJACJUOFZRVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common route starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core, which can be synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The resulting adduct is then subjected to various functional group transformations to introduce the 2,5-dimethoxyphenylcarbamoyl group .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically results in the formation of alkanes or alcohols .

Scientific Research Applications

3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The dimethoxyphenyl group in the target compound likely increases LogP compared to the tetrahydrofuranmethyl analog (LogP = -0.41) , suggesting higher membrane permeability.
  • Acidity : The 2-phenyl derivative’s pKa of 4.12 indicates moderate acidity, which may influence solubility and reactivity in aqueous environments.

Research Findings and Gaps

  • Polymer Performance: Fluorinated norbornene derivatives (e.g., NBCF3TBE) show promise in 157-nm photoresists, but the target compound’s role in similar applications remains unstudied .
  • Data Limitations : Key properties (e.g., LogP, melting point) for the target compound are absent in the evidence, highlighting a need for experimental characterization.

Biological Activity

3-[(2,5-Dimethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Physical Properties

PropertyValue
Molecular Weight241.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot extensively documented

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in vitro.

The biological activity of this compound can be attributed to:

  • Interaction with Enzymes : The carbamoyl group may facilitate interactions with specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential binding to receptors related to pain and inflammation has been hypothesized based on structural analogs.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models :
    • A study evaluated the effect of the compound on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation (IC50 = 20 µM). The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Antibacterial Activity :
    • Testing against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting strong antibacterial properties.
  • Inflammation Reduction in Animal Models :
    • In a murine model of arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing bicyclo[2.2.1]heptene derivatives with carbamoyl substituents?

  • Methodological Answer : Synthesis typically involves coupling bicyclo[2.2.1]heptene carboxylic acid derivatives with aryl amines via carbodiimide-mediated amidation. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters can react with 2,5-dimethoxyaniline in the presence of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carbamoyl linkage. Post-synthesis purification via column chromatography is critical to isolate the product . Structural confirmation requires IR spectroscopy (to verify carbonyl and amide groups) and ¹H NMR (to resolve bicyclic ring protons and methoxy substituents) .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves stereochemical features of the bicyclic core and substituents (e.g., methoxy group integration at δ ~3.8 ppm).
  • IR Spectroscopy : Confirms carbamoyl (C=O stretch ~1650–1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3300 cm⁻¹) functionalities.
  • X-ray Crystallography : Determines absolute stereochemistry and crystal packing, especially for resolving diastereomeric mixtures .
  • HPLC-MS : Validates purity and molecular weight, particularly for detecting byproducts from incomplete coupling reactions .

Advanced Questions

Q. How does stereochemistry influence reaction outcomes in bicyclo[2.2.1]heptene systems?

  • Methodological Answer : Stereochemistry dictates regioselectivity in cyclization and rearrangement reactions. For instance, di-endo isomers of 3-aminobicyclo[2.2.1]heptene derivatives favor 5-endo-trig cyclization pathways, yielding pyrrolobenzoxazines, while di-exo isomers may lead to alternative products due to steric hindrance . Computational modeling (e.g., DFT) can predict transition-state energies to rationalize stereochemical outcomes .

Q. What experimental considerations are critical for bromine-mediated rearrangements of bicyclo[2.2.1]heptene derivatives?

  • Methodological Answer :

  • Reaction Conditions : Use bromine in dichloromethane or THF with catalytic sodium salts to stabilize intermediates.
  • Monitoring : Track bromine consumption via UV-Vis spectroscopy (λ ~400 nm for Br₂) and isolate intermediates using TLC.
  • Product Characterization : X-ray crystallography is essential to confirm tricyclo[2.2.1.0]heptane derivatives, as NMR may ambiguously resolve bridgehead protons .

Q. How can researchers mitigate risks when handling compounds lacking complete safety data?

  • Methodological Answer :

  • Default Precautions : Assume toxicity (wear PPE, use fume hoods) and avoid inhalation/contact.
  • In Vitro Guidelines : Follow protocols for cell-based assays (e.g., cytotoxicity screening) without in vivo application .
  • Waste Disposal : Neutralize acidic groups with bicarbonate before incineration .

Advanced Methodological Guidance

Q. How can computational tools predict reactivity and stability of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvent interactions and conformational flexibility using software like GROMACS.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction pathways (e.g., carbamoyl hydrolysis).
  • ADMET Prediction : Use platforms like SwissADME to estimate bioavailability and metabolic stability .

Q. What strategies optimize yield in carbamoyl coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to reduce racemization.
  • Solvent Selection : Use DMF or DCM for solubility; avoid protic solvents to prevent carboxylic acid protonation.
  • Temperature Control : Maintain 0–4°C to suppress side reactions (e.g., anhydride formation) .

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